

Application Notes and Protocols for F-PEG2-COOH Linkers in Bioconjugation

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Compound of Interest

Compound Name: *F-Peg2-cooh*

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Introduction

The **F-PEG2-COOH** linker is a bifunctional molecule integral to modern bioconjugation and drug delivery systems. Its structure features a fluorine atom, a two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This design offers a unique combination of properties beneficial for the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and PROTACs. The PEG spacer enhances the solubility and stability of the resulting conjugate while reducing its immunogenicity.[1] The terminal carboxyl group provides a reactive handle for covalent attachment to biomolecules, most commonly via primary amines on proteins like antibodies.[1][2] This document provides a detailed guide to the experimental use of **F-PEG2-COOH** linkers, including their physicochemical properties, detailed protocols for conjugation, and methods for characterization.

Physicochemical and Reaction Data Summary

For reproducible results, it is crucial to understand the properties of the **F-PEG2-COOH** linker and the recommended conditions for its use. The following table summarizes key quantitative data.

Property	Value	Source(s)
Molecular Weight	166.15 g/mol	[1][3]
Molecular Formula	C ₆ H ₁₁ FO ₄	[1][3]
CAS Number	2383964-72-3	[1][3]
Purity	≥95%	[1]
Storage Conditions	2-8°C or -20°C, sealed, dry, and protected from light.	[1][3]
Solubility	Soluble in water and many organic solvents including DMSO, DMF, dichloromethane, and chloroform.	[1][2]
Activation pH (EDC/NHS)	4.5 - 7.2 (most efficient at pH 5-6)	[4][5][6]
Conjugation pH (to primary amines)	7.0 - 8.5 (most efficient at pH 7.2-7.5)	[4][5][6]

Experimental Protocols

Protocol 1: Activation of F-PEG2-COOH and Conjugation to an Antibody

This protocol describes the two-step process of activating the carboxylic acid group of the **F-PEG2-COOH** linker using EDC and NHS, followed by conjugation to primary amines (e.g., lysine residues) on an antibody.

Materials:

- **F-PEG2-COOH** Linker
- Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting columns

Procedure:

- Reagent Preparation:
 - Equilibrate the **F-PEG2-COOH** linker, EDC, and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.
 - Prepare a stock solution of the **F-PEG2-COOH** linker (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
 - Immediately before use, prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.
- Activation of **F-PEG2-COOH**:
 - In a microcentrifuge tube, combine the **F-PEG2-COOH** stock solution with Activation Buffer.
 - Add a 2 to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the linker solution.
 - Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
- Antibody Preparation:
 - Prepare the antibody solution at a concentration of 1-10 mg/mL in Coupling Buffer.
- Conjugation Reaction:

- Add the activated **F-PEG2-COOH** linker solution to the antibody solution. The molar ratio of the linker to the antibody should be optimized for the specific application but a 20-fold molar excess is a common starting point.[\[7\]](#)
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
 - Add the Quenching Solution to a final concentration of 10-50 mM.
 - Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.
- Purification of the Conjugate:
 - Remove excess linker and reaction byproducts by purifying the antibody conjugate using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS).[\[8\]](#)[\[9\]](#)

Protocol 2: Characterization of the Antibody-PEG Conjugate

Characterization of the final conjugate is essential to determine the degree of labeling and to assess its purity and stability.

1. Size-Exclusion Chromatography (SEC-HPLC):

SEC is used to separate molecules based on their size and to quantify aggregates and fragments.[\[10\]](#)[\[11\]](#)

- Column: A suitable SEC column for protein separations (e.g., AdvanceBio SEC 300 Å).[\[12\]](#)
- Mobile Phase: A buffer such as 100 mM Sodium Phosphate, 250 mM NaCl, pH 6.8.[\[12\]](#)
- Flow Rate: Typically 0.25-1.0 mL/min.
- Detection: UV absorbance at 280 nm.

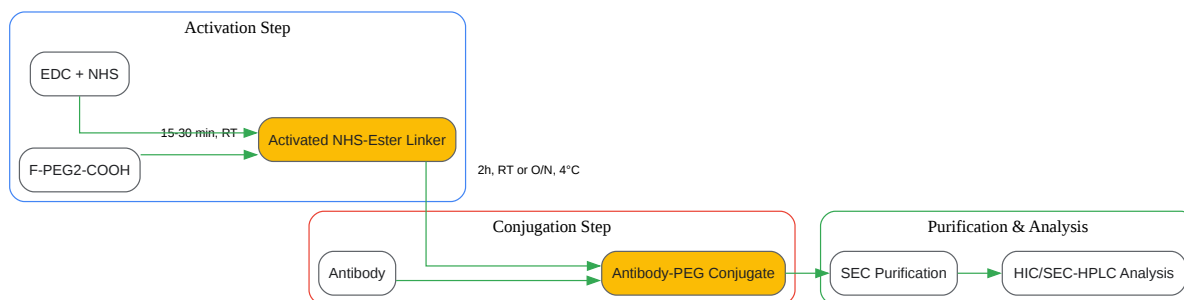
- Analysis: The chromatogram will show peaks corresponding to the monomeric conjugate, as well as any high molecular weight aggregates or low molecular weight fragments.

2. Hydrophobic Interaction Chromatography (HIC-HPLC):

HIC separates molecules based on their hydrophobicity and is particularly useful for determining the drug-to-antibody ratio (DAR) in ADCs.[3][10] The addition of the **F-PEG2-COOH** linker and a drug payload increases the overall hydrophobicity of the antibody.

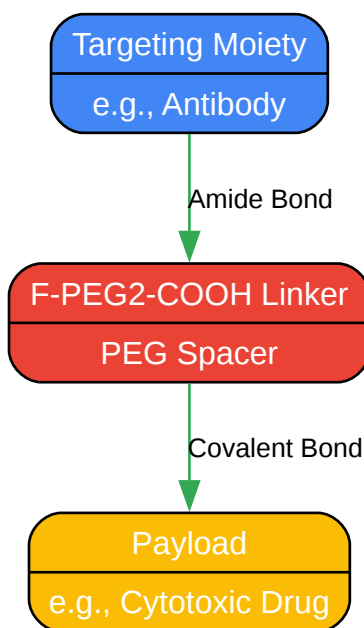
- Column: A HIC column (e.g., Tosoh Bio Butyl-NPR).[12]
- Mobile Phase A: High salt buffer (e.g., 1.2 M $(\text{NH}_4)_2\text{SO}_4$, 25 mM NaH_2PO_4 , pH 6.0).[12]
- Mobile Phase B: Low salt buffer (e.g., 25 mM NaH_2PO_4 , pH 6.0, with 25% isopropanol).[12]
- Gradient: A decreasing salt gradient is used to elute the proteins.
- Detection: UV absorbance at 280 nm.
- Analysis: The chromatogram will show multiple peaks, with species having a higher degree of conjugation (more hydrophobic) eluting later.

Visualizations



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Caption: Experimental workflow for antibody conjugation using **F-PEG2-COOH**.



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Caption: Logical relationship of **F-PEG2-COOH** in a targeted therapeutic.

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